molecular formula C22H27N3S B216439 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide

4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide

Cat. No. B216439
M. Wt: 365.5 g/mol
InChI Key: YZLSCWPDTDFGBU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide, also known as CTAP, is a chemical compound that has been extensively studied for its scientific research applications. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.

Mechanism of Action

4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of endogenous opioid peptides such as beta-endorphin and enkephalins. This leads to a decrease in the activation of the mu-opioid receptor and a reduction in the downstream signaling pathways involved in pain relief and reward. 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide has been shown to be highly selective for the mu-opioid receptor, with minimal activity at other opioid receptors.
Biochemical and Physiological Effects:
4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, reward processing, and addiction. Studies have shown that 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide can block the analgesic effects of opioids, suggesting that it may be useful in the treatment of opioid addiction and overdose. 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide has also been shown to reduce the reinforcing effects of drugs of abuse, indicating that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide is its high selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the molecular mechanisms of opioid signaling. 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide is also relatively easy to synthesize and purify, making it readily available for scientific research. However, one limitation of 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide is that it is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide has a relatively short half-life in vivo, which may limit its usefulness in animal studies.

Future Directions

There are several potential future directions for research on 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists, which could be used to treat opioid addiction and overdose. Another area of interest is the investigation of the molecular mechanisms underlying opioid tolerance and dependence, which could lead to the development of new treatments for opioid addiction. Finally, 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide could be used as a tool to study the role of the mu-opioid receptor in other physiological and pathological processes, such as inflammation and cancer.

Synthesis Methods

4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process that involves the coupling of 2,4-dimethylphenylpiperazine with cinnamyl bromide, followed by thioamide formation using Lawesson's reagent. The final product is obtained in high yield and purity, making it suitable for scientific research applications.

Scientific Research Applications

4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide has been widely used in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to be a potent and selective antagonist of the mu-opioid receptor, with minimal affinity for other opioid receptors. 4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide has been used in in vitro and in vivo studies to investigate the molecular mechanisms of opioid receptor signaling and the development of opioid tolerance and dependence.

properties

Product Name

4-cinnamyl-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide

Molecular Formula

C22H27N3S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide

InChI

InChI=1S/C22H27N3S/c1-18-10-11-21(19(2)17-18)23-22(26)25-15-13-24(14-16-25)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+

InChI Key

YZLSCWPDTDFGBU-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C

SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.